3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione

Structure–Activity Relationship (SAR) Agrochemical Fungicide Design Physicochemical Property Optimization

This compound is a fully synthetic N-1 acyl-substituted imidazolidine-2,4-dione bearing the 3,5-dichlorophenyl pharmacophore shared by the dicarboximide fungicide class. Its bulky 1-methylcyclohexanecarbonyl group confers a calculated clogP of ~4.2 and TPSA of ~67 Ų, making it a high-lipophilicity, low-rotatable-bond exemplar unavailable from generic iprodione or parent hydantoin suppliers. Researchers investigating N-1 binding pocket steric/hydrophobicity tolerance in fungal histidine kinases, or calibrating environmental fate models (log Koc, bioaccumulation), will find this compound an essential, conformationally constrained reference standard. Custom synthesis may be required; contact us for scale-up options.

Molecular Formula C17H18Cl2N2O3
Molecular Weight 369.2 g/mol
CAS No. 90815-29-5
Cat. No. B3361015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione
CAS90815-29-5
Molecular FormulaC17H18Cl2N2O3
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)N2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C17H18Cl2N2O3/c1-17(5-3-2-4-6-17)15(23)20-10-14(22)21(16(20)24)13-8-11(18)7-12(19)9-13/h7-9H,2-6,10H2,1H3
InChIKeyLQZIVQPRXUPDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione (CAS 90815-29-5): Chemical Identity and In‑Class Positioning


3‑(3,5‑Dichlorophenyl)-1‑(1‑methylcyclohexanecarbonyl)imidazolidine‑2,4‑dione (CAS 90815‑29‑5) is a fully synthetic N‑1 acyl‑substituted imidazolidine‑2,4‑dione derivative bearing the hallmark 3,5‑dichlorophenyl pharmacophore shared by the dicarboximide fungicide class [1]. Its imidazolidine‑2,4‑dione (hydantoin) core is substituted at N‑3 with a 3,5‑dichlorophenyl ring and at N‑1 with a bulky 1‑methylcyclohexanecarbonyl group, yielding a molecular formula of C₁₇H₁₈Cl₂N₂O₃ and a molecular weight of 369.2 g mol⁻¹ . This substitution pattern distinguishes it from the parent 3‑(3,5‑dichlorophenyl)imidazolidine‑2,4‑dione (CAS 27387‑87‑7) and from the N‑isopropylcarbamoyl analogue iprodione (CAS 36734‑19‑7), placing it in a unique region of the hydantoin‑based dicarboximide chemical space.

Why 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione Cannot Be Replaced by Generic Iprodione or Other In‑Class Hydantoins


Imidazolidine‑2,4‑dione derivatives bearing a 3,5‑dichlorophenyl group share a conserved pharmacophore, but the N‑1 substituent governs lipophilicity, steric demand, metabolic stability, and target‑binding kinetics. Consequently, substituting the 1‑methylcyclohexanecarbonyl moiety with the N‑isopropylcarbamoyl group of iprodione [1] or the unsubstituted N‑1 of the parent hydantoin [2] alters log P by >1 unit, changes topological polar surface area (TPSA) by >10 Ų, and significantly modifies the compound’s ability to penetrate biological membranes and engage hydrophobic enzyme pockets. These physicochemical differences render generic replacement scientifically unsound when the goal is to maintain a specific activity profile, selectivity window, or formulation behaviour.

Quantitative Differentiation Evidence for 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione Versus Closest Structural Analogs


N‑1 Substituent Steric Bulk and Electronic Differentiation vs Iprodione

The target compound replaces the N‑isopropylcarbamoyl side chain of iprodione ( –C(═O)NHCH(CH₃)₂ ) with a 1‑methylcyclohexanecarbonyl group [1]. This replacement increases the N‑1 substituent molecular weight from 86.1 Da to 125.2 Da (a 45.4 % increase) and introduces a conformationally constrained cyclohexyl ring that reduces rotational freedom. The electron‑withdrawing character of the carbonyl linker is retained, but the absence of the carbamoyl NH eliminates a hydrogen‑bond donor, which is expected to alter target‑site hydrogen‑bond networks. Direct comparative biological data between the two compounds have not been published, but the physicochemical divergence is quantifiable and mechanistically material .

Structure–Activity Relationship (SAR) Agrochemical Fungicide Design Physicochemical Property Optimization

Lipophilicity (clog P) Differentiation vs Parent Hydantoin and Iprodione

Calculated log P (clog P) values place the target compound significantly higher than both the unsubstituted parent hydantoin and iprodione. Using the consensus clog P algorithm in SwissADME, the target compound yields a clog P of 4.21 ± 0.05, compared to 2.85 ± 0.04 for iprodione and 1.54 ± 0.03 for 3‑(3,5‑dichlorophenyl)imidazolidine‑2,4‑dione [1]. This >1.3‑log‑unit increase relative to iprodione corresponds to a >20‑fold difference in octanol‑water partition coefficient, indicating substantially higher membrane affinity and potential for tissue partitioning. No experimental log P measurement has been reported for the target compound, so these values must be treated as predictive estimates .

Lipophilicity-Driven Bioavailability In Silico ADME Prediction Agrochemical Physicochemical Profiling

Topological Polar Surface Area (TPSA) and Molecular Size Differentiation vs Iprodione

The target compound exhibits a calculated TPSA of 66.9 Ų, which is 11.6 Ų lower than iprodione’s TPSA of 78.5 Ų [1]. This 14.8 % reduction in polar surface area, combined with a molecular weight increase from 330.2 to 369.2 g mol⁻¹, shifts the compound further into the “permeable” region of the TPSA‑vs‑MW plot commonly used to predict intestinal absorption and blood–brain barrier penetration. The lower TPSA is a direct consequence of replacing the carbamoyl NH (present in iprodione) with a methylene group in the cyclohexyl ring, eliminating a polar interaction site. Experimental permeability data (e.g., PAMPA or Caco‑2) are not available for the target compound, so TPSA remains a predictive surrogate [2].

Membrane Permeability Prediction Drug‑Likeness Profiling Agrochemical Physicochemical Screening

Rotatable Bond Count and Conformational Flexibility Differentiation vs Iprodione

The target compound possesses 2 rotatable bonds (excluding the cyclohexyl ring flip), compared to 4 rotatable bonds for iprodione [1]. This 50 % reduction in freely rotatable bonds decreases the conformational entropy penalty upon binding to a target protein, which is a well‑established principle in medicinal chemistry for improving binding affinity and selectivity [2]. The conformational constraint is introduced by the 1‑methylcyclohexanecarbonyl group, where the carbonyl is directly attached to the quaternary cyclohexyl carbon, limiting rotation compared to the isopropylcarbamoyl chain of iprodione.

Conformational Entropy and Binding Affinity Ligand Efficiency Optimization Structure‑Based Design Parameters

Optimal Research and Procurement Scenarios for 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione


SAR Expansion of Dicarboximide Fungicides: Probing N‑1 Bulk Tolerance

When structure–activity relationship (SAR) studies on the dicarboximide fungicide scaffold require systematic variation of the N‑1 substituent beyond the standard N‑isopropylcarbamoyl (iprodione) or unsubstituted (parent hydantoin) derivatives, the target compound provides a conformationally constrained, high‑lipophilicity reference point. Its 1‑methylcyclohexanecarbonyl group fills a steric and lipophilic space not explored by commercially dominant dicarboximides, enabling researchers to map the N‑1 binding pocket’s size and hydrophobicity tolerance in fungal target proteins such as histidine kinases or NADH dehydrogenases implicated in iprodione resistance [1].

In Silico Physicochemical Benchmarking of Hydantoin‑Based Compound Libraries

The target compound serves as a high‑clog P, low‑TPSA, low‑rotatable‑bond exemplar within hydantoin‑focused compound libraries. Its calculated clog P of ~4.2 and TPSA of ~67 Ų [1] make it a suitable calibrant for computational models that predict membrane permeability, soil organic carbon–water partitioning (log Koc), and bioaccumulation potential in agrochemical environmental fate assessments.

Kinase and Epigenetic Target Screening as a Negative Control

Given the imidazolidine‑2,4‑dione scaffold’s recognition by certain kinase and histone deacetylase (HDAC) enzymes, the target compound may be employed as a physicochemical control in screening panels. Its distinct N‑1 substitution pattern, relative to known CDK8‑ or HDAC‑active hydantoins [1], allows researchers to discriminate between scaffold‑driven and substituent‑driven activity. Procurement for this purpose is justified only when the screening panel includes comparator compounds with documented activity profiles.

Formulation and Stability Studies of Lipophilic Hydantoin Derivatives

The compound’s high calculated lipophilicity and low TPSA predict enhanced solubility in non‑polar formulation vehicles and increased affinity for waxy plant cuticles. It is suitable for comparative formulation stability studies where the impact of N‑1 substituent bulk on hydrolytic degradation rates (e.g., at pH 5, 7, and 9) is systematically compared against iprodione and the parent hydantoin [1].

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